
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide, also known as FTPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of protein-protein interactions and has been found to have potential therapeutic applications in various diseases.
Mécanisme D'action
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide acts as a competitive inhibitor of protein-protein interactions by binding to the interface between the two proteins. It prevents the formation of the protein complex, which is essential for the function of the target protein. The binding of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide to the protein interface is mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide has been found to have significant biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide has been shown to have antiviral effects by inhibiting the replication of the hepatitis C virus and the Zika virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It is also highly specific and potent, which allows for precise control of protein-protein interactions. However, N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide has some limitations. It has poor solubility in water, which limits its use in some experimental settings. Additionally, N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide has a short half-life, which requires frequent dosing in in vivo experiments.
Orientations Futures
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide has significant potential for therapeutic applications in various diseases. Future research should focus on developing more potent and specific inhibitors of protein-protein interactions. Additionally, the use of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide in combination with other drugs should be explored to enhance its therapeutic efficacy. The development of new drug delivery systems that improve the solubility and half-life of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide should also be investigated. Finally, the use of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide in clinical trials for the treatment of cancer, inflammation, and viral infections should be explored.
Conclusion
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide is a small molecule inhibitor that has significant potential for therapeutic applications in various diseases. It is a potent inhibitor of protein-protein interactions and has been found to have anti-cancer, anti-inflammatory, and antiviral effects. N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide has several advantages for lab experiments, including its specificity and potency. However, it also has some limitations, including poor solubility and a short half-life. Future research should focus on developing more potent and specific inhibitors of protein-protein interactions and exploring the use of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide in clinical trials.
Méthodes De Synthèse
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide can be synthesized using a simple and efficient method. The synthesis involves the condensation of furfurylamine and thiophene-2-carbaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with picolinic acid, followed by purification using column chromatography. The final product is a white powder with a purity of over 95%.
Applications De Recherche Scientifique
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide has been extensively used in scientific research as a potent inhibitor of protein-protein interactions. It has been found to have therapeutic potential in various diseases, including cancer, inflammation, and viral infections. N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide has been shown to inhibit the interaction between the transcription factor STAT3 and its target genes, which play a critical role in cancer progression. It has also been found to inhibit the replication of the hepatitis C virus and the Zika virus. Additionally, N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide has been shown to have anti-inflammatory effects by inhibiting the interaction between the pro-inflammatory cytokine IL-6 and its receptor.
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(15-5-1-2-7-17-15)18(10-13-6-8-20-12-13)11-14-4-3-9-21-14/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZNRPVYAZDPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2906023.png)
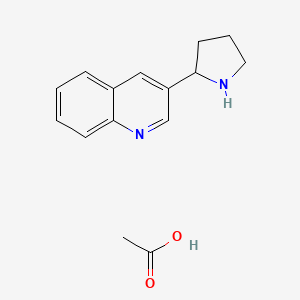
![(2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B2906027.png)
![1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine](/img/structure/B2906028.png)
![7-(4-benzylpiperazin-1-yl)-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2906030.png)
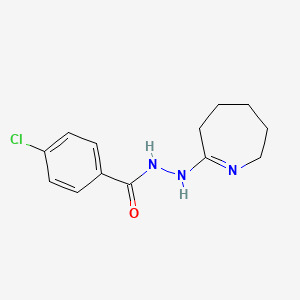
![2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2906032.png)
![(Z)-ethyl 1-isopropyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2906033.png)
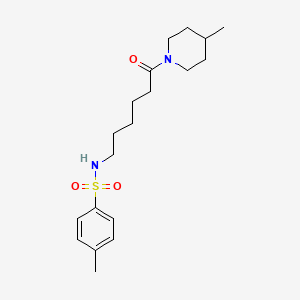
![{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2906036.png)
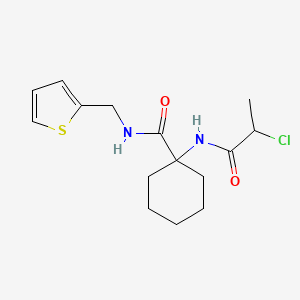
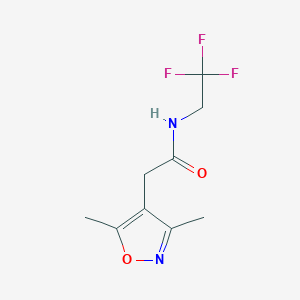

![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906044.png)